molecular formula C5H12ClNO B3006981 (1-(aminomethyl)cyclopropyl)methanol HCl salt CAS No. 1400877-64-6

(1-(aminomethyl)cyclopropyl)methanol HCl salt

Cat. No. B3006981
CAS RN: 1400877-64-6
M. Wt: 137.61
InChI Key: MYMUBSZORRNFRU-UHFFFAOYSA-N
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Description

(1-(aminomethyl)cyclopropyl)methanol HCl salt, also known as APCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic amino alcohol that has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and chemical biology.

Scientific Research Applications

Synthesis and Structural Studies

  • The hydrochloride salt of 1H-perimidine, derived from a similar compound, demonstrates notable antitumor activities. The synthesis involves the action of HCl on related compounds in aqueous methanol, and its structure has been studied using X-ray crystallography (S. Ng et al., 2002).

Organic Synthesis

  • Methanol is used as a green C1 source in the α-methoxymethylation and aminomethylation of propiophenones, highlighting its role in organic synthesis. This protocol is performed under oxidant- and metal-free conditions (Xiu-jin Meng et al., 2020).

Enantiomeric Synthesis

  • A synthesis process for enantiomerically pure amino acids, which are variants of methano-l-lysines, involves key steps like cyclopropanation of an intermediate E-allylic alcohol. This is closely related to the study of compounds like (1-(aminomethyl)cyclopropyl)methanol HCl salt (T. Altamore et al., 2013).

Radical Cation Reactivity

  • The radical cations from cyclopropyl(4-methoxyphenyl)phenylmethanol exhibit specific reactivities in acidic and basic solutions, leading to the formation of various products through reactions like O-neophyl shift and C-cyclopropyl beta-scission. This showcases the potential reactivity and applications of related compounds (M. Bietti et al., 2006).

Methanol in Lipid Dynamics

  • In the context of membrane studies, methanol is used to examine its effects on lipid dynamics, like flip-flop kinetics in membranes. This is important for understanding how solvents like methanol impact membrane structure and function (Michael H. L. Nguyen et al., 2019).

Methylation of Aromatic Primary Amines

  • Methanol is also used as a methylating agent in the N-monomethylation of aromatic primary amines, demonstrating its utility in synthetic chemistry for modifying amine functionalities (Feng Li et al., 2012).

properties

IUPAC Name

[1-(aminomethyl)cyclopropyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-3-5(4-7)1-2-5;/h7H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMUBSZORRNFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)-cyclopropanemethanol HCl

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